Brompheniramine is a synthetic compound classified as an antihistamine of the propylamine class. It is commonly marketed as its salt, Brompheniramine maleate. [, ] In scientific research, Brompheniramine serves as a valuable tool for studying histamine receptor interactions and is also employed as a probe in analytical chemistry techniques. [, ]
The synthesis of brompheniramine involves several steps, typically starting from readily available precursors. One common method includes the reaction of p-bromobenzyl chloride with 2-pyridinecarboxaldehyde in the presence of a base such as sodium hydroxide. This reaction forms an intermediate that can be further treated to produce brompheniramine .
Brompheniramine has the molecular formula and a molecular weight of approximately 319.239 g/mol .
Brompheniramine can undergo various chemical reactions typical for amines and aromatic compounds. Key reactions include:
These reactions are crucial for modifying the compound for research or therapeutic purposes .
Brompheniramine exerts its effects by selectively blocking the H1 histamine receptors, which are responsible for mediating allergic responses.
Brompheniramine exhibits several notable physical and chemical properties:
These properties influence its pharmacokinetics and bioavailability.
Brompheniramine is widely used in clinical settings for its antihistaminic properties:
Brompheniramine's versatility as an antihistamine makes it a valuable compound in both clinical and research environments.
Brompheniramine (chemical formula: C₁₆H₁₉BrN₂; molecular weight: 319.24 g/mol) is a first-generation alkylamine antihistamine that competitively antagonizes histamine H₁ receptors [2] [3] [7]. Developed in 1955, it remains a reference compound for studying histamine receptor modulation due to its well-characterized inverse agonist activity and structural simplicity [3]. Unlike second-generation antihistamines, brompheniramine readily crosses the blood-brain barrier, enabling central nervous system (CNS) effects that provide insights into histamine’s role in arousal and cognition [8]. Its molecular structure features a brominated aromatic ring and a dimethylaminoethyl side chain, distinguishing it from analogs like chlorpheniramine (chlorine substitution) [3] [6].
Table 1: Molecular Properties of Brompheniramine
Property | Value |
---|---|
Chemical Formula | C₁₆H₁₉BrN₂ |
Molecular Weight | 319.24 g/mol |
CAS Registry Number | 86-22-6 |
Protein Binding | Not well-characterized |
Metabolism | Hepatic (CYP450 system) |
Elimination Half-life | 24.9 ± 9.3 hours |
Brompheniramine functions as an inverse agonist at histamine H₁ receptors, stabilizing the receptor’s inactive conformation rather than merely blocking histamine binding [10]. Structural studies reveal that its brominated phenyl group inserts deep into a hydrophobic pocket formed by transmembrane domains 3, 5, and 6 (TM3/TM5/TM6) of H₁R. This displaces the toggle switch residue W428⁶.⁴⁸, preventing the inward movement of TM6 required for G-protein activation [10]. Key interactions include:
Additionally, brompheniramine exhibits antimuscarinic activity due to structural similarities between H₁ receptors and muscarinic acetylcholine receptors [3] [7]. This dual activity modulates neuroimmune crosstalk, reducing histamine-induced vascular permeability and bronchoconstriction [2] [6].
In the CNS, brompheniramine suppresses tuberomammillary nucleus (TMN)-derived histamine signaling, which:
Brompheniramine belongs to the propylamine (alkylamine) subclass of first-generation antihistamines, characterized by a two-carbon chain linking the tertiary amine to the aryl groups [3] [7]. This classification confers distinct properties:
Table 2: Comparative Properties of First-Generation Antihistamine Subclasses
Subclass | Examples | Sedation Potential | Receptor Selectivity |
---|---|---|---|
Propylamines | Brompheniramine | Moderate | High H₁ affinity |
Chlorpheniramine | |||
Ethanolamines | Diphenhydramine | High | Low (muscarinic affinity) |
Ethylenediamines | Tripelennamine | Low-Moderate | Moderate |
Brompheniramine demonstrates higher receptor specificity than ethanolamines (e.g., diphenhydramine), minimizing off-target binding to serotonin or α-adrenergic receptors [8] [10]. However, it retains affinity for muscarinic receptors (~30% less than diphenhydramine), contributing to peripheral anticholinergic effects [7] [9]. Its metabolic pathway involves CYP2D6-mediated N-demethylation, producing active metabolites that prolong therapeutic effects [7] [9].
Table 3: Receptor Binding Affinities of Brompheniramine
Receptor | Affinity (Kᵢ, nM) | Functional Effect |
---|---|---|
Histamine H₁ | 1.8 | Inverse agonism |
Muscarinic M₁ | 210 | Antagonism |
5-HT₂ | >10,000 | Negligible |
α-Adrenergic | >10,000 | Negligible |
CAS No.: 3009-34-5
CAS No.: 330593-15-2
CAS No.: 13836-61-8
CAS No.: 13568-33-7
CAS No.:
CAS No.: 63745-66-4